molecular formula C6H10O2 B13842443 Methyl 3-Methyl-2-butenoate-D7

Methyl 3-Methyl-2-butenoate-D7

Cat. No.: B13842443
M. Wt: 121.19 g/mol
InChI Key: FZIBCCGGICGWBP-UAVYNJCWSA-N
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Description

Methyl 3-Methyl-2-butenoate-D7 is a deuterated analog of methyl 3-methyl-2-butenoate, where seven hydrogen atoms are replaced with deuterium (D). This isotopic labeling significantly impacts its physicochemical properties, making it valuable in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research. The compound retains the core structure of a methyl ester with a branched unsaturated hydrocarbon chain, but its deuterium substitution enhances stability against metabolic degradation and reduces vibrational noise in spectroscopic analyses .

Properties

Molecular Formula

C6H10O2

Molecular Weight

121.19 g/mol

IUPAC Name

methyl 2,4,4,4-tetradeuterio-3-(trideuteriomethyl)but-2-enoate

InChI

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3/i1D3,2D3,4D

InChI Key

FZIBCCGGICGWBP-UAVYNJCWSA-N

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)OC

Canonical SMILES

CC(=CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Catalytic Rearrangement of 2-Methyl-3-butyne-2-ol to 3-Methyl-2-butene Aldehyde

  • Raw Material: 2-Methyl-3-butyne-2-ol
  • Catalyst System: Methyl ethyl diketone oxygen titanium, cuprous bromide, and phenylformic acid
  • Solvent: Whiteruss or orthodichlorobenzene
  • Conditions: Heating at 110–120 °C for 3 hours under stirring
  • Yield: Approximately 90.5% of 3-methyl-2-butene aldehyde obtained by vacuum distillation

This step converts the alkyne alcohol to the corresponding aldehyde via catalytic rearrangement, providing a key intermediate for further oxidation.

Catalytic Oxidation of 3-Methyl-2-butene Aldehyde to 3-Methyl-2-butenoic Acid

  • Catalysts: Oxide compounds or salts of copper, chromium, silver, manganese, cobalt, or iron
  • Oxidant: Air, oxygen, or a mixture of air and oxygen (air preferred for safety and cost)
  • Reaction Conditions:
    • Temperature: 20–50 °C (preferred)
    • Pressure: 0.1–0.2 MPa (preferred)
    • Stirring speed: 500–1000 revolutions per minute
    • Duration: 8–24 hours depending on catalyst and conditions
  • Procedure: Continuous or intermittent feeding of oxygenant with stirring and air bubbling under the liquid level
  • Yield: 82–85% yield of 3-methyl-2-butenoic acid solid isolated by filtration and drying

This oxidation step is environmentally friendly, uses non-toxic oxidants, and achieves high purity and yield of the acid product.

Table 1: Representative Oxidation Conditions and Yields for 3-Methyl-2-butenoic Acid

Embodiment Catalyst Temperature (°C) Pressure (MPa) Air Flow (L/min) Reaction Time (h) Yield (%)
2 Manganese acetate 30–40 0.1 (ambient) 1 24 82
3 Cuprous chloride 60–70 0.1 (ambient) 1 8 82
4 Cuprous bromide 40–60 0.3 Pressurized air Variable 84.8

Esterification to Methyl 3-Methyl-2-butenoate

Once 3-methyl-2-butenoic acid is obtained, esterification with methanol produces methyl 3-methyl-2-butenoate.

Typical Esterification Method

  • Reactants: 3-Methyl-2-butenoic acid and methanol
  • Catalyst: Ionic liquids such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO4]) or heterogeneous catalysts like NiW/Al-CA
  • Reaction Conditions:
    • Reflux for 3 hours
    • Use of ionic liquid catalyst under green chemistry protocols
  • Workup:
    • Neutralization with saturated sodium carbonate solution
    • Separation of aqueous and organic layers
    • Washing organic layer with saturated brine
    • Drying over anhydrous magnesium sulfate
    • Distillation under reduced pressure to isolate the ester
  • Yield: Approximately 97.8%

This method is efficient, environmentally friendly, and yields high purity methyl 3-methyl-2-butenoate.

Deuterium Labeling to Obtain this compound

The incorporation of deuterium atoms (D7) into methyl 3-methyl-2-butenoate involves isotopic exchange and use of deuterated reagents and solvents.

Deuterium Sources and Solvents

  • Common Deuterated Solvents: Heavy water (D2O), deuterated methanol (CH3OD), and deuterated acids such as DCl, D2SO4, and deuterated sulfonic acids (e.g., CH3SO3D)
  • Bases: Deuterated bases such as sodium deuteroxide (NaOD) to prevent isotopic dilution
  • Reagents: Deuterium cation sources combined with strong acids to facilitate exchange

Isotopic Exchange and Reaction Conditions

  • The compound or its precursors are dissolved in deuterated solvents under acidic or basic conditions to promote hydrogen-deuterium exchange at labile hydrogen sites
  • Reaction mixtures are typically warmed moderately (e.g., 50 °C) to accelerate exchange
  • After exchange, the reaction mixture is worked up by extraction with organic solvents such as toluene, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure
  • Recrystallization or further purification steps are employed to isolate the deuterated product in high purity

Example Procedure (Adapted)

  • Dissolve intermediate or methyl 3-methyl-2-butenoate in a mixture of deuterated methanol and D2O
  • Add catalytic amounts of DCl or other deuterated acid to promote exchange
  • Stir or reflux for several hours, monitoring by gas chromatography or NMR for deuterium incorporation
  • Extract with toluene, wash organic phase with aqueous sodium hydroxide and water to remove acidic impurities
  • Dry organic phase and remove solvent to isolate this compound as a crystalline solid
  • Dry under vacuum at 40 °C overnight for complete solvent removal

Summary Table of Preparation Methods

Step Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic rearrangement 2-Methyl-3-butyne-2-ol, methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid 110–120 °C, 3 h 90.5 Vacuum distillation to isolate aldehyde
Catalytic oxidation 3-Methyl-2-butene aldehyde, copper/manganese salts, air/oxygen 20–70 °C, 0.1–0.3 MPa, 8–24 h 82–85 Continuous air bubbling, solid acid isolation
Esterification 3-Methyl-2-butenoic acid, methanol, ionic liquid catalyst ([MIMPS][HSO4]) or NiW/Al-CA Reflux, 3 h 97.8 Green chemistry approach, distillation
Deuterium labeling Deuterated solvents (D2O, CH3OD), deuterated acids/bases 50 °C, several hours High Extraction, drying, recrystallization

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methyl-2-butenoate-D7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-Methyl-2-butenoate-D7 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-2-butenoate-D7 involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

Property Methyl 3-Methyl-2-butenoate This compound (Inferred) Methyl salicylate
Molecular Weight (g/mol) 114.14 ~121.14 152.15
Boiling Point (°C) ~140–145 (est.) Slightly higher due to D substitution 222–224
Solubility Low in water, high in organics Similar, with minor polarity shifts Low in water, soluble in ethanol
Stability Prone to hydrolysis Enhanced kinetic stability due to D Stable under dry conditions

Notes:

  • Deuterium increases molecular weight by ~7 atomic mass units, affecting volatility and diffusion rates .
  • Methyl salicylate’s aromatic structure confers higher boiling points and distinct solubility profiles compared to aliphatic esters .

Reactivity:

  • Non-deuterated esters: Undergo hydrolysis, transesterification, and Michael addition due to the α,β-unsaturated carbonyl group .
  • Deuterated analogs : Reduced reaction rates in deuterated positions (kinetic isotope effect), useful for mechanistic studies .

Q & A

Q. What hybrid methodologies address limitations in characterizing this compound’s photostability?

  • Methodological Answer : Combine quantitative UV-Vis spectroscopy (to monitor degradation kinetics) with qualitative FTIR to identify photoproducts. For conflicting data, integrate time-resolved EPR to detect radical intermediates. Validate findings using DFT calculations (e.g., Gaussian 16) to model excited-state behavior .

Notes for Rigorous Research Design

  • Experimental Reproducibility : Replicate studies across ≥3 independent batches to account for synthetic variability.
  • Contradiction Mitigation : Use mixed-methods frameworks (e.g., Bryman’s taxonomy) to triangulate data from spectroscopic, computational, and enzymatic assays .
  • Ethical Data Reporting : Disclose deuterium content as molar percent (e.g., 98% D7) and specify analytical thresholds (e.g., LOQ for impurities).

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